AZD6918

Beschreibung

Eigenschaften

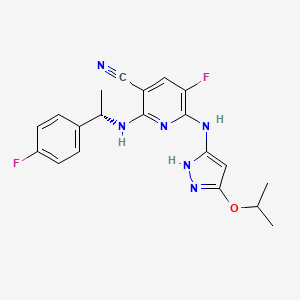

Molekularformel |

C20H20F2N6O |

|---|---|

Molekulargewicht |

398.4 g/mol |

IUPAC-Name |

5-fluoro-2-[[(1S)-1-(4-fluorophenyl)ethyl]amino]-6-[(3-propan-2-yloxy-1H-pyrazol-5-yl)amino]pyridine-3-carbonitrile |

InChI |

InChI=1S/C20H20F2N6O/c1-11(2)29-18-9-17(27-28-18)25-20-16(22)8-14(10-23)19(26-20)24-12(3)13-4-6-15(21)7-5-13/h4-9,11-12H,1-3H3,(H3,24,25,26,27,28)/t12-/m0/s1 |

InChI-Schlüssel |

QRAQXWWNHQMCBH-LBPRGKRZSA-N |

SMILES |

CC(C)OC1=NNC(=C1)NC2=C(C=C(C(=N2)NC(C)C3=CC=C(C=C3)F)C#N)F |

Isomerische SMILES |

C[C@@H](C1=CC=C(C=C1)F)NC2=NC(=C(C=C2C#N)F)NC3=CC(=NN3)OC(C)C |

Kanonische SMILES |

CC(C)OC1=NNC(=C1)NC2=C(C=C(C(=N2)NC(C)C3=CC=C(C=C3)F)C#N)F |

Aussehen |

Solid powder |

Reinheit |

>98% (or refer to the Certificate of Analysis) |

Haltbarkeit |

>5 years if stored properly |

Löslichkeit |

Soluble in DMSO, not in water |

Lagerung |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyme |

AZD-6918; AZD6918; AZD 6918. |

Herkunft des Produkts |

United States |

Foundational & Exploratory

AZD6918 Mechanism of Action in Neuroblastoma: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the mechanism of action of AZD6918, a selective Trk tyrosine kinase inhibitor, in the context of neuroblastoma. This document outlines the core signaling pathways affected by this compound, presents quantitative data from preclinical studies, and offers detailed experimental protocols for key assays.

Core Mechanism of Action

This compound is an orally active and selective inhibitor of the Tropomyosin receptor kinase (Trk) family of receptor tyrosine kinases.[1] In neuroblastoma, a significant subset of aggressive tumors expresses high levels of TrkB and its ligand, brain-derived neurotrophic factor (BDNF).[2][3] The activation of the BDNF/TrkB signaling pathway is a key driver of chemoresistance in neuroblastoma.[2][3]

This compound exerts its therapeutic effect by directly inhibiting the tyrosine kinase activity of TrkB. This inhibition blocks the downstream signaling cascade, primarily the PI3K/Akt pathway.[3] By disrupting this survival pathway, this compound has a dual effect: it can induce apoptosis in neuroblastoma cells as a single agent and, more critically, it can sensitize these cells to the cytotoxic effects of conventional chemotherapeutic agents like etoposide.[2][3] The inhibition of TrkB by this compound leads to a reduction in the phosphorylation of key downstream effectors including Akt, mTOR, and GSK-3, thereby attenuating the pro-survival signals that protect cancer cells from chemotherapy-induced cell death.[3]

Signaling Pathway Diagram

Quantitative Data Presentation

The following tables summarize quantitative data from preclinical studies of this compound in neuroblastoma.

Table 1: In Vitro Efficacy of this compound on Neuroblastoma Cell Viability

| Cell Line | Treatment | Concentration (µM) | Duration (h) | % Cell Survival (relative to control) | Citation |

| TB3 | This compound | 1.25 | 24 | ~90% | [3] |

| TB3 | This compound | 2.5 | 24 | ~80% | [3] |

| TB3 | This compound | 5 | 24 | ~70% | [3] |

| TB3 | This compound | 10 | 24 | ~60% | [3] |

| BE2 | This compound | 2.5 | 24 | ~85% | [3] |

| BE2 | This compound | 5 | 24 | ~75% | [3] |

| KCNR | This compound | 2.5 | 24 | ~90% | [3] |

| KCNR | This compound | 5 | 24 | ~80% | [3] |

Table 2: In Vivo Efficacy of this compound in a Neuroblastoma Xenograft Model

| Treatment Group | Dose | Schedule | Day 29 Tumor Growth Inhibition (%) | P-value vs. Etoposide alone | P-value vs. This compound alone | Citation |

| Control | - | - | - | - | - | [3] |

| This compound | 70 mg/kg | Twice daily | 17 | - | - | [3] |

| Etoposide | 20 mg/kg | - | 68 | - | - | [3] |

| This compound + Etoposide | 70 mg/kg + 20 mg/kg | Twice daily (this compound) | 88 | 0.037 | 0.0009 | [3] |

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the evaluation of this compound in neuroblastoma.

Cell Viability Assay (MTS Assay)

Objective: To determine the effect of this compound on the viability of neuroblastoma cells.

Materials:

-

Neuroblastoma cell lines (e.g., TB3, BE2, KCNR)

-

Complete culture medium (e.g., RPMI-1640 with 10% FBS)

-

96-well plates

-

This compound

-

MTS reagent (e.g., CellTiter 96® AQueous One Solution Cell Proliferation Assay)

-

Plate reader

Protocol:

-

Seed neuroblastoma cells in a 96-well plate at a density of 1 x 10^4 cells/well in 100 µL of complete culture medium.

-

Incubate the plate overnight at 37°C in a humidified atmosphere with 5% CO2.

-

Prepare serial dilutions of this compound in complete culture medium.

-

Remove the medium from the wells and add 100 µL of the this compound dilutions to the respective wells. Include wells with medium only (no cells) as a background control and wells with cells in medium without the drug as a vehicle control.

-

Incubate the plate for 24 hours at 37°C.

-

Add 20 µL of MTS reagent to each well.

-

Incubate the plate for 1-4 hours at 37°C.

-

Measure the absorbance at 490 nm using a microplate reader.

-

Calculate the percentage of cell survival relative to the vehicle-treated control cells after subtracting the background absorbance.

Western Blot Analysis of Signaling Proteins

Objective: To assess the effect of this compound on the phosphorylation of TrkB and downstream signaling proteins.

Materials:

-

Neuroblastoma cells

-

This compound

-

BDNF

-

Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels

-

Transfer buffer

-

PVDF membranes

-

Blocking buffer (e.g., 5% BSA in TBST)

-

Primary antibodies (e.g., anti-p-TrkB, anti-TrkB, anti-p-Akt, anti-Akt, anti-p-mTOR, anti-mTOR, anti-p-GSK-3, anti-GSK-3, anti-GAPDH)

-

HRP-conjugated secondary antibodies

-

ECL detection reagent

-

Imaging system

Protocol:

-

Plate neuroblastoma cells and grow to 70-80% confluency.

-

Pre-treat cells with this compound (e.g., 2.5 µM) for 2 hours.

-

Stimulate cells with BDNF (e.g., 50 ng/mL) for 15 minutes.

-

Wash cells with ice-cold PBS and lyse with lysis buffer.

-

Determine protein concentration using the BCA assay.

-

Denature protein lysates by boiling in Laemmli buffer.

-

Separate proteins by SDS-PAGE and transfer to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with primary antibody overnight at 4°C.

-

Wash the membrane with TBST and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane with TBST and detect the signal using ECL reagent and an imaging system.

-

Quantify band intensities and normalize to a loading control (e.g., GAPDH).

In Vivo Neuroblastoma Xenograft Model

Objective: To evaluate the anti-tumor efficacy of this compound alone and in combination with etoposide in a mouse model.

Materials:

-

Immunocompromised mice (e.g., athymic nude mice)

-

TrkB-expressing neuroblastoma cells (e.g., TB3)

-

Matrigel

-

This compound

-

Etoposide

-

Calipers

Protocol:

-

Subcutaneously inject a suspension of neuroblastoma cells and Matrigel into the flank of the mice.

-

Monitor tumor growth regularly using calipers.

-

When tumors reach a palpable size (e.g., 100-200 mm³), randomize mice into treatment groups (e.g., vehicle control, this compound alone, etoposide alone, this compound + etoposide).

-

Administer this compound orally (e.g., 70 mg/kg, twice daily).

-

Administer etoposide intraperitoneally (e.g., 20 mg/kg, according to a defined schedule).

-

Measure tumor volume and body weight twice weekly.

-

At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., Western blotting, immunohistochemistry).

-

Calculate tumor growth inhibition for each treatment group compared to the control group.

Experimental Workflow Diagram

References

- 1. Trk inhibitor attenuates the BDNF/TrkB-induced protection of neuroblastoma cells from etoposide in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Entrectinib is a Potent Inhibitor of Trk-Driven Neuroblastomas in a Xenograft Mouse Model - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Trk inhibitor attenuates the BDNF/TrkB-induced protection of neuroblastoma cells from etoposide in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

AZD6918: A Technical Overview of its Tropomyosin Receptor Kinase (Trk) Selectivity Profile

For the attention of: Researchers, scientists, and drug development professionals.

This technical guide provides a comprehensive overview of the Tropomyosin Receptor Kinase (Trk) selectivity profile of the inhibitor AZD6918. While described as a potent and selective inhibitor of Trk tyrosine kinases, specific quantitative data from broad kinase selectivity panels are not publicly available. This document synthesizes the available qualitative information and provides detailed, representative methodologies for the key experiments required to fully characterize the selectivity of a Trk inhibitor like this compound. Additionally, it visualizes the core signaling pathways associated with Trk kinases.

Introduction to this compound

This compound is an orally active small molecule inhibitor targeting the Trk family of receptor tyrosine kinases (TrkA, TrkB, and TrkC).[1][2][3] These receptors are crucial for neuronal development, survival, and function. Dysregulation of Trk signaling has been implicated in various cancers, making Trk inhibitors like this compound promising therapeutic agents, particularly in the context of neuroblastoma.[1][2] Studies have shown that this compound can induce cell death and attenuate the protective effects of Brain-Derived Neurotrophic Factor (BDNF) on neuroblastoma cells, highlighting its potential in cancer therapy.[1][2]

Kinase Selectivity Profile of this compound

A critical aspect of any kinase inhibitor's profile is its selectivity across the human kinome. High selectivity for the intended target minimizes off-target effects and potential toxicity. While this compound is characterized as a selective Trk inhibitor, detailed public data on its inhibitory activity (e.g., IC50 values) against a broad panel of kinases is not available.

To provide a framework for understanding how such a selectivity profile would be determined, the following sections detail the standard experimental protocols used in the industry.

Data Presentation (Hypothetical)

In the absence of specific data for this compound, a typical kinase selectivity profile would be presented in a tabular format as shown below. This table would list the inhibitor's potency (IC50) against the primary targets (TrkA, TrkB, TrkC) and a selection of off-target kinases. A comprehensive analysis would involve screening against a panel of hundreds of kinases.

Table 1: Hypothetical Kinase Selectivity Profile of a Trk Inhibitor

| Kinase Target | IC50 (nM) | Fold Selectivity vs. TrkA |

| TrkA | Value | 1 |

| TrkB | Value | Value |

| TrkC | Value | Value |

| Off-Target Kinase 1 | Value | Value |

| Off-Target Kinase 2 | Value | Value |

| ... | ... | ... |

Experimental Protocols

The following are detailed, representative protocols for biochemical and cellular assays designed to determine the kinase selectivity profile of an inhibitor like this compound.

Biochemical Kinase Inhibition Assay

This assay measures the direct inhibitory effect of a compound on the enzymatic activity of purified kinases.

Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against TrkA, TrkB, TrkC, and a panel of off-target kinases.

Materials:

-

Purified recombinant human kinase enzymes (TrkA, TrkB, TrkC, and off-target kinases)

-

Kinase-specific peptide or protein substrate

-

Adenosine triphosphate (ATP), radio-labeled ([γ-³²P]ATP or [γ-³³P]ATP) or non-radiolabeled

-

Assay buffer (e.g., Tris-HCl, MgCl₂, DTT, BSA)

-

This compound stock solution in DMSO

-

96- or 384-well assay plates

-

Phosphocellulose filter mats or other capture method for radiolabeled assays

-

Scintillation counter or luminescence/fluorescence plate reader for non-radiolabeled assays (e.g., ADP-Glo™, HTRF®)

Workflow:

Procedure:

-

Compound Preparation: Prepare a serial dilution of this compound in DMSO, followed by a further dilution in the assay buffer.

-

Reaction Setup: Add the diluted this compound or vehicle control (DMSO) to the wells of the assay plate.

-

Add the purified kinase enzyme to each well and pre-incubate for a defined period (e.g., 10-15 minutes) at room temperature to allow for compound binding.

-

Initiation: Initiate the kinase reaction by adding a mixture of the substrate and ATP. The ATP concentration should ideally be at or near the Michaelis constant (Km) for each specific kinase.

-

Incubation: Allow the reaction to proceed for a specified time (e.g., 30-60 minutes) at room temperature.

-

Termination: Stop the reaction, for example, by adding a high concentration of EDTA or by spotting the reaction mixture onto a phosphocellulose filter mat.

-

Detection: Quantify the amount of phosphorylated substrate. For radiolabeled assays, this involves washing the filter mats to remove unincorporated [γ-³²P]ATP and measuring the remaining radioactivity using a scintillation counter. For non-radiolabeled assays, follow the manufacturer's protocol for the specific detection reagent (e.g., measuring luminescence for ADP-Glo™).

-

Data Analysis: Calculate the percentage of kinase inhibition for each this compound concentration relative to the vehicle control. Determine the IC50 value by fitting the data to a four-parameter logistic dose-response curve.

Cellular Trk Autophosphorylation Assay

This assay measures the ability of an inhibitor to block the ligand-induced autophosphorylation of Trk receptors in a cellular context.

Objective: To determine the cellular potency (IC50) of this compound in inhibiting the phosphorylation of TrkA, TrkB, and TrkC.

Materials:

-

Cell lines engineered to overexpress TrkA, TrkB, or TrkC (e.g., NIH-3T3 or Ba/F3 cells)

-

Cell culture medium and supplements

-

Ligands for Trk activation: Nerve Growth Factor (NGF) for TrkA, Brain-Derived Neurotrophic Factor (BDNF) for TrkB, and Neurotrophin-3 (NT-3) for TrkC.

-

This compound stock solution in DMSO

-

Phosphate-buffered saline (PBS)

-

Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

Antibodies: primary antibodies specific for phosphorylated Trk (p-Trk) and total Trk, and a secondary antibody conjugated to a detectable label (e.g., HRP, fluorescent dye).

-

Western blotting or ELISA reagents and equipment.

Workflow:

Procedure:

-

Cell Culture: Seed the Trk-expressing cells in appropriate culture plates and allow them to adhere.

-

Serum Starvation: To reduce basal receptor activation, serum-starve the cells for a few hours or overnight.

-

Inhibitor Treatment: Treat the cells with various concentrations of this compound or vehicle control for a predetermined time (e.g., 1-2 hours).

-

Ligand Stimulation: Stimulate the cells with the corresponding ligand (NGF, BDNF, or NT-3) for a short period (e.g., 5-15 minutes) to induce Trk autophosphorylation.

-

Cell Lysis: Wash the cells with cold PBS and then lyse them using a suitable lysis buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the cell lysates.

-

Detection (Western Blot):

-

Separate equal amounts of protein from each sample by SDS-PAGE and transfer to a membrane.

-

Probe the membrane with a primary antibody against p-Trk.

-

Wash and then incubate with a labeled secondary antibody.

-

Detect the signal.

-

Strip the membrane and re-probe with an antibody for total Trk as a loading control.

-

-

Detection (ELISA): Use a sandwich ELISA kit with a capture antibody for total Trk and a detection antibody for p-Trk.

-

Data Analysis: Quantify the band intensity (Western blot) or the colorimetric/fluorometric signal (ELISA). Normalize the p-Trk signal to the total Trk signal. Calculate the percentage of inhibition of phosphorylation for each this compound concentration and determine the IC50 value.

Trk Signaling Pathways

This compound exerts its effects by inhibiting the kinase activity of Trk receptors, thereby blocking downstream signaling cascades that are crucial for cell survival, proliferation, and differentiation. The three main signaling pathways activated by Trk receptors are the Ras/MAPK pathway, the PI3K/Akt pathway, and the PLCγ pathway.

TrkA Signaling Pathway

Primarily activated by Nerve Growth Factor (NGF), the TrkA signaling cascade is critical for the survival and differentiation of sensory and sympathetic neurons.

TrkB Signaling Pathway

Activated by Brain-Derived Neurotrophic Factor (BDNF) and NT-4, the TrkB pathway is essential for neuronal survival, synaptic plasticity, and memory.

TrkC Signaling Pathway

The primary receptor for Neurotrophin-3 (NT-3), TrkC signaling, is crucial for the survival of proprioceptive sensory neurons.

Conclusion

This compound is a selective inhibitor of the Trk family of receptor tyrosine kinases. While a detailed public kinase selectivity profile is not available, this guide provides the standard methodologies for determining such a profile. The provided protocols for biochemical and cellular assays offer a comprehensive framework for assessing the potency and selectivity of Trk inhibitors. Furthermore, the visualization of the Trk signaling pathways illustrates the mechanism by which this compound is expected to exert its therapeutic effects. A thorough understanding of an inhibitor's selectivity is paramount for its successful development and clinical application.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Trk inhibitor attenuates the BDNF/TrkB-induced protection of neuroblastoma cells from etoposide in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Trk inhibitor attenuates the BDNF/TrkB-induced protection of neuroblastoma cells from etoposide in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

AZD6918: A Technical Overview of a Potent and Selective Trk Kinase Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Introduction

AZD6918 is an orally active and selective inhibitor of the Tropomyosin receptor kinase (Trk) family of receptor tyrosine kinases.[1][2][3][4][5] The Trk family, consisting of TrkA, TrkB, and TrkC, are crucial mediators of neurotrophin signaling and play a significant role in neuronal survival, differentiation, and synaptic plasticity. Dysregulation of Trk signaling has been implicated in various cancers, making these kinases attractive therapeutic targets. This technical guide provides a comprehensive overview of the binding affinity of this compound for TrkA, TrkB, and TrkC, details the experimental protocols for its characterization, and illustrates the associated signaling pathways.

Data Presentation

While specific biochemical IC50 or Kd values for this compound against TrkA, TrkB, and TrkC are not publicly available in the reviewed literature, it is consistently described as a potent and selective Trk inhibitor.[2][3][4] Its activity has been primarily characterized in cellular assays, particularly in the context of TrkB-expressing neuroblastoma.

Table 1: Summary of this compound Activity

| Target | Assay Type | Cell Line(s) | Observed Effect | Reference |

| Trk (general) | Cellular | - | Binds to Trk, preventing neurotrophin-Trk interaction and Trk activation. | [5] |

| TrkB | Cellular | TB3, BE2, KCNR (Neuroblastoma) | Induces dose-dependent cell death. | [4] |

| TrkB | Cellular | TB3 (Neuroblastoma) | Attenuates BDNF/TrkB-induced protection from etoposide-induced cell death. | [4] |

Trk Signaling Pathways

The binding of neurotrophins to their respective Trk receptors induces receptor dimerization and autophosphorylation of specific tyrosine residues in the intracellular kinase domain. This initiates a cascade of downstream signaling events, primarily through the Ras/MAPK, PI3K/Akt, and PLCγ pathways, which are critical for cell survival, proliferation, and differentiation.

Caption: Overview of the major Trk receptor signaling pathways.

Experimental Protocols

The characterization of a Trk inhibitor like this compound typically involves both biochemical and cellular assays to determine its potency, selectivity, and mechanism of action.

Biochemical Kinase Assay (General Protocol)

Biochemical assays are essential for determining the direct inhibitory effect of a compound on the kinase activity of TrkA, TrkB, and TrkC. A common method is the ADP-Glo™ Kinase Assay.

Objective: To measure the in vitro IC50 of this compound against purified TrkA, TrkB, and TrkC kinases.

Materials:

-

Recombinant human TrkA, TrkB, and TrkC enzymes

-

Suitable peptide substrate (e.g., Poly(E,Y)4:1)

-

ATP

-

This compound

-

Kinase buffer (e.g., 40mM Tris, pH 7.5, 20mM MgCl2, 0.1mg/ml BSA, 50μM DTT)[6]

-

ADP-Glo™ Kinase Assay kit (Promega)

-

384-well plates

Procedure:

-

Compound Preparation: Prepare a serial dilution of this compound in DMSO. Further dilute in kinase buffer to the desired final concentrations.

-

Reaction Setup: In a 384-well plate, add the diluted this compound or vehicle (DMSO) control.

-

Enzyme and Substrate Addition: Add the respective Trk kinase and the peptide substrate to each well.

-

Reaction Initiation: Initiate the kinase reaction by adding ATP.

-

Incubation: Incubate the plate at room temperature for a defined period (e.g., 60 minutes).

-

ADP Detection: Stop the kinase reaction and measure the amount of ADP produced using the ADP-Glo™ reagent and protocol.

-

Data Analysis: The luminescent signal is proportional to the amount of ADP generated and thus to the kinase activity. The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

Caption: A generalized workflow for a biochemical kinase assay.

Cellular Trk Autophosphorylation Assay (General Protocol)

Cellular assays are crucial for confirming the activity of an inhibitor in a more physiologically relevant context. This assay measures the ability of this compound to inhibit the autophosphorylation of Trk receptors in cells.

Objective: To determine the cellular IC50 of this compound for the inhibition of Trk autophosphorylation.

Materials:

-

Cell line expressing the target Trk receptor (e.g., SH-SY5Y for TrkA/TrkB, or engineered cell lines).

-

Cell culture medium and supplements.

-

Neurotrophin ligand (NGF for TrkA, BDNF for TrkB, NT-3 for TrkC).

-

This compound.

-

Lysis buffer.

-

Antibodies: anti-phospho-Trk (specific for the activated receptor) and anti-total-Trk.

-

Secondary antibodies.

-

Detection reagents (e.g., for Western blot or ELISA).

-

96-well plates.

Procedure:

-

Cell Seeding: Seed cells in 96-well plates and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with a serial dilution of this compound or vehicle control for a specified pre-incubation time (e.g., 2 hours).

-

Neurotrophin Stimulation: Stimulate the cells with the corresponding neurotrophin for a short period (e.g., 10-15 minutes) to induce Trk autophosphorylation.

-

Cell Lysis: Lyse the cells and collect the lysates.

-

Detection:

-

Western Blot: Separate proteins by SDS-PAGE, transfer to a membrane, and probe with anti-phospho-Trk and anti-total-Trk antibodies.

-

Cellular ELISA: Use a sandwich ELISA format with a capture antibody for total Trk and a detection antibody for phospho-Trk.

-

-

Data Analysis: Quantify the levels of phosphorylated Trk relative to total Trk. The cellular IC50 is calculated by plotting the percentage of inhibition of phosphorylation against the log concentration of this compound.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Trk inhibitor attenuates the BDNF/TrkB-induced protection of neuroblastoma cells from etoposide in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. tandfonline.com [tandfonline.com]

- 4. Trk inhibitor attenuates the BDNF/TrkB-induced protection of neuroblastoma cells from etoposide in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Facebook [cancer.gov]

- 6. promega.com [promega.com]

AZD6918: A Technical Guide to its Downstream Signaling Pathway Inhibition

For Researchers, Scientists, and Drug Development Professionals

Abstract

AZD6918 is an orally available, selective inhibitor of Tropomyosin receptor kinases (Trk).[1][2] This technical guide provides an in-depth overview of the mechanism of action of this compound, focusing on the inhibition of its downstream signaling pathways. The document summarizes key preclinical data, details experimental methodologies used to elucidate its activity, and provides visual representations of the signaling cascades and experimental workflows. This guide is intended for researchers, scientists, and professionals in the field of drug development who are interested in the therapeutic potential of Trk inhibition in oncology, particularly in neuroblastoma.

Introduction to this compound and Trk Signaling

Tropomyosin receptor kinases (TrkA, TrkB, and TrkC) are a family of receptor tyrosine kinases that play a crucial role in the development and function of the nervous system.[1] Upon binding to their neurotrophin ligands, such as Brain-Derived Neurotrophic Factor (BDNF), Trk receptors dimerize and autophosphorylate, initiating downstream signaling cascades that are critical for cell survival, proliferation, and differentiation. Dysregulation of the Trk signaling pathway, often through gene fusions or overexpression, is an oncogenic driver in a variety of cancers, including neuroblastoma.[1][3]

This compound is a potent and selective inhibitor of Trk tyrosine kinases.[1][3] By binding to the ATP-binding pocket of the Trk receptor, this compound prevents its autophosphorylation and subsequent activation of downstream signaling pathways.[3] This inhibition ultimately leads to cell cycle arrest and apoptosis in tumor cells that are dependent on Trk signaling for their growth and survival.[3]

Core Signaling Pathway Inhibition

The primary mechanism of action of this compound involves the blockade of the BDNF/TrkB signaling axis. Activation of TrkB by its ligand, BDNF, triggers a phosphorylation cascade that predominantly activates the PI3K/Akt signaling pathway. This pathway is a central regulator of cell survival, growth, and proliferation.

Key downstream effectors of the TrkB pathway that are inhibited by this compound include:

-

Phospho-TrkB (P-TrkB): The activated, phosphorylated form of the TrkB receptor.

-

Phospho-Akt (P-Akt): A serine/threonine kinase that is a central node in the PI3K pathway.

-

Phospho-mTOR (P-mTOR): A downstream target of Akt that regulates cell growth and protein synthesis.

-

Phospho-GSK-3 (P-GSK-3): Another downstream target of Akt involved in various cellular processes, including cell proliferation and survival.

By inhibiting the phosphorylation of TrkB, this compound effectively blocks the activation of these downstream signaling molecules, thereby disrupting the pro-survival signals in cancer cells.[1]

Figure 1: this compound inhibits the BDNF/TrkB signaling pathway.

Quantitative Data on Preclinical Efficacy

Preclinical studies have demonstrated the efficacy of this compound, both as a single agent and in combination with chemotherapy, in neuroblastoma models.

In Vitro Efficacy

This compound has been shown to induce cell death in TrkB-expressing neuroblastoma cell lines and to attenuate the protective effects of BDNF against etoposide-induced apoptosis.[1]

In Vivo Efficacy

In a neuroblastoma xenograft model (TB3 cells), this compound in combination with the chemotherapeutic agent etoposide showed a statistically significant anti-tumor effect compared to either agent alone.[1]

| Treatment Group | Dose | Tumor Growth Inhibition (%) | Median Survival (days) |

| Control | - | - | 22 |

| Etoposide (low dose) | 10 mg/kg | Not Reported | 32.5 |

| This compound | 100 mg/kg | 17 | 24.5 |

| Etoposide (low dose) + this compound | 10 mg/kg + 100 mg/kg | Not Reported | 34 |

| Etoposide (high dose) | 20 mg/kg | 68 | Not Reported |

| Etoposide (high dose) + this compound | 20 mg/kg + 100 mg/kg | 88 | Not Reported |

| Table 1: In vivo efficacy of this compound in combination with etoposide in a TB3 neuroblastoma xenograft model.[1] |

Experimental Protocols

The following sections detail the key experimental methodologies used to characterize the downstream signaling pathway inhibition of this compound.

Cell Culture and Drug Treatment

-

Cell Lines: TrkB-expressing neuroblastoma cell lines (e.g., TB3, KCNR, BE2) are commonly used.[1]

-

Culture Conditions: Cells are maintained in standard cell culture media supplemented with fetal bovine serum and antibiotics.

-

Drug Treatment: For in vitro assays, cells are typically pre-treated with this compound (e.g., 2.5 µM for 2 hours) prior to stimulation with BDNF and/or treatment with a cytotoxic agent like etoposide.[1]

Western Blot Analysis of Downstream Signaling

Western blotting is a key technique to assess the phosphorylation status of TrkB and its downstream effectors.

Figure 2: Standard workflow for Western blot analysis.

-

Protocol:

-

Cell Lysis: After treatment, cells are washed with ice-cold PBS and lysed using a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.

-

Protein Quantification: The total protein concentration of the lysates is determined using a standard protein assay (e.g., BCA assay).

-

SDS-PAGE: Equal amounts of protein from each sample are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Protein Transfer: The separated proteins are transferred from the gel to a membrane (e.g., PVDF or nitrocellulose).

-

Blocking: The membrane is incubated in a blocking solution (e.g., 5% non-fat dry milk or bovine serum albumin in TBST) to prevent non-specific antibody binding.

-

Antibody Incubation: The membrane is incubated with primary antibodies specific for the target proteins (e.g., P-TrkB, P-Akt, P-mTOR, P-GSK-3, and total protein controls). This is followed by incubation with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

-

Analysis: The band intensities are quantified using densitometry software, and the levels of phosphorylated proteins are normalized to the total protein levels.

-

In Vivo Xenograft Studies

-

Animal Model: Immunocompromised mice (e.g., nude mice) are typically used.

-

Tumor Implantation: Human neuroblastoma cells (e.g., TB3) are subcutaneously injected into the flanks of the mice.

-

Treatment Regimen: Once tumors reach a palpable size, mice are randomized into different treatment groups: vehicle control, this compound alone, etoposide alone, and the combination of this compound and etoposide.[1]

-

Efficacy Endpoints:

-

Tumor Growth: Tumor volume is measured regularly (e.g., twice weekly) using calipers.

-

Survival: The overall survival of the mice in each treatment group is monitored.

-

Conclusion

This compound is a selective Trk inhibitor that effectively blocks the BDNF/TrkB signaling pathway, leading to the inhibition of downstream pro-survival signals mediated by the PI3K/Akt/mTOR and GSK-3 pathways. Preclinical studies have demonstrated its potential as a therapeutic agent for Trk-dependent cancers, such as neuroblastoma, particularly in combination with standard chemotherapy. The experimental protocols outlined in this guide provide a framework for the further investigation and characterization of this compound and other Trk inhibitors. Further research, including clinical trials, is necessary to fully elucidate the therapeutic potential of this compound in a clinical setting.

References

- 1. Trk inhibitor attenuates the BDNF/TrkB-induced protection of neuroblastoma cells from etoposide in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Trk inhibitor attenuates the BDNF/TrkB-induced protection of neuroblastoma cells from etoposide in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

The Role of AZD6918 in the Interruption of Trk Receptor Tyrosine Kinase Activation: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

AZD6918 is a potent and selective, orally available small molecule inhibitor of the Tropomyosin receptor kinase (Trk) family of receptor tyrosine kinases.[1] The activation of Trk receptors by their neurotrophin ligands, such as Brain-Derived Neurotrophic Factor (BDNF), plays a crucial role in the survival and proliferation of various cancer cells, particularly in neuroblastoma.[2] This technical guide provides an in-depth overview of the mechanism of action of this compound in preventing Trk activation, supported by quantitative data, detailed experimental protocols, and visual representations of the associated signaling pathways and workflows.

Introduction to Trk Signaling and its Role in Oncology

The Tropomyosin receptor kinase (Trk) family consists of three transmembrane receptors: TrkA, TrkB, and TrkC, which are encoded by the NTRK1, NTRK2, and NTRK3 genes, respectively. These receptors are essential components of the nervous system, but their aberrant activation has been implicated in the pathogenesis of several cancers.[3]

Upon binding of neurotrophins like Nerve Growth Factor (NGF) to TrkA, Brain-Derived Neurotrophic Factor (BDNF) and Neurotrophin-4 (NT-4) to TrkB, and Neurotrophin-3 (NT-3) to TrkC, the receptors dimerize and autophosphorylate specific tyrosine residues in their intracellular kinase domains. This phosphorylation event initiates a cascade of downstream signaling pathways, primarily the Phosphoinositide 3-kinase (PI3K)/Akt and the Ras/Mitogen-activated protein kinase (MAPK) pathways, which are critical for cell survival, proliferation, and differentiation.[3] In the context of cancer, particularly neuroblastoma, the BDNF/TrkB signaling axis is associated with a more aggressive phenotype and chemoresistance.[2]

This compound: Mechanism of Action

This compound functions as an ATP-competitive inhibitor of the Trk kinase domain. By binding to the ATP-binding pocket of the Trk receptor, this compound effectively prevents the autophosphorylation of the receptor, even in the presence of its cognate neurotrophin ligand.[1] This blockade of Trk activation leads to the downstream suppression of pro-survival signaling pathways, ultimately inducing apoptosis in Trk-dependent tumor cells.[2] A clinical trial for this compound was initiated in 2008; however, its development was discontinued in 2009 due to an unfavorable pharmacokinetic profile.[4]

Quantitative Data Summary

The inhibitory activity of this compound has been evaluated in neuroblastoma cell lines, demonstrating a dose-dependent effect on cell viability. The key findings from the study by Li et al. (2015) are summarized below.[2] While specific IC50 values for this compound in these cell lines were not explicitly stated in the primary publication, the dose-dependent effects are evident. For context, a related AstraZeneca Trk inhibitor, AZ623, demonstrated IC50 values between 0.8 and 7 µM in neuroblastoma cell lines.[5]

| Cell Line | Description | Effect of this compound | Concentration Range Tested |

| TB3 | TrkB-expressing neuroblastoma | Dose-dependent induction of cell death | 1.25 - 60 µM |

| BE2 | TrkB-expressing neuroblastoma | Dose-dependent induction of cell death | 1.25 - 60 µM |

| KCNR | TrkB-expressing neuroblastoma | Dose-dependent induction of cell death | 1.25 - 60 µM |

Signaling Pathways and Experimental Workflows

Trk Signaling Pathway and Inhibition by this compound

The following diagram illustrates the BDNF/TrkB signaling cascade and the point of intervention by this compound.

Caption: BDNF/TrkB signaling pathway and the inhibitory action of this compound.

Experimental Workflow: Cell Viability (MTS) Assay

The following diagram outlines the workflow for assessing the effect of this compound on the viability of neuroblastoma cells.

Caption: Workflow for assessing cell viability using the MTS assay.

Experimental Workflow: Western Blot for TrkB Phosphorylation

The following diagram illustrates the workflow for determining the effect of this compound on TrkB phosphorylation.

Caption: Workflow for Western blot analysis of TrkB phosphorylation.

Detailed Experimental Protocols

Cell Viability (MTS) Assay

This protocol is adapted from the methodology described by Li et al. (2015) and standard MTS assay procedures.[2]

-

Cell Seeding:

-

Seed neuroblastoma cells (TB3, BE2, or KCNR) in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.

-

Incubate the plate overnight at 37°C in a humidified atmosphere with 5% CO2.

-

-

Drug Treatment:

-

Prepare serial dilutions of this compound in culture medium to achieve final concentrations ranging from 1.25 µM to 60 µM.

-

Remove the old medium from the wells and add 100 µL of the medium containing the respective concentrations of this compound. Include a vehicle control (e.g., DMSO) at the same final concentration as in the drug-treated wells.

-

Incubate the plate for 24 hours at 37°C.

-

-

MTS Reagent Incubation:

-

Absorbance Measurement:

-

Measure the absorbance of each well at 490 nm using a microplate reader.[7]

-

-

Data Analysis:

-

Subtract the average absorbance of the background control wells (medium only) from all other absorbance values.

-

Calculate the percentage of cell viability for each treatment condition using the following formula:

-

% Viability = (Absorbance of treated cells / Absorbance of control cells) x 100

-

-

Western Blot for TrkB Phosphorylation and Downstream Signaling

This protocol is based on the experiments conducted by Li et al. (2015) and general Western blotting best practices.[2][8]

-

Cell Treatment and Lysis:

-

Culture neuroblastoma cells to 70-80% confluency.

-

Pre-treat the cells with 2.5 µM this compound for 2 hours.

-

Stimulate the cells with 100 ng/mL BDNF for 1 hour.

-

Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Scrape the cells and collect the lysate. Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

-

Collect the supernatant containing the protein extract.

-

-

Protein Quantification:

-

Determine the protein concentration of each lysate using a BCA or Bradford protein assay.

-

-

SDS-PAGE and Protein Transfer:

-

Denature 20-40 µg of protein from each sample by boiling in Laemmli sample buffer for 5 minutes.

-

Load the samples onto a 4-12% SDS-polyacrylamide gel and perform electrophoresis.

-

Transfer the separated proteins to a PVDF membrane.

-

-

Immunoblotting:

-

Block the membrane with 5% non-fat dry milk or BSA in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies overnight at 4°C with gentle agitation. Recommended primary antibodies include:

-

Phospho-TrkB (p-TrkB)

-

Total TrkB

-

Phospho-Akt (p-Akt)

-

Total Akt

-

Phospho-mTOR (p-mTOR)

-

Phospho-GSK-3β (p-GSK-3β)

-

GAPDH or β-actin (as a loading control)

-

-

Wash the membrane three times with TBST for 10 minutes each.

-

Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane three times with TBST for 10 minutes each.

-

-

Detection and Analysis:

-

Apply an enhanced chemiluminescence (ECL) substrate to the membrane.

-

Visualize the protein bands using a chemiluminescence imaging system.

-

Quantify the band intensities using densitometry software and normalize the levels of phosphorylated proteins to their respective total protein levels.

-

Conclusion

This compound is a selective inhibitor of Trk tyrosine kinases that effectively prevents Trk activation by blocking receptor autophosphorylation. This mechanism of action leads to the suppression of critical downstream pro-survival signaling pathways, such as the PI3K/Akt pathway, and induces apoptosis in Trk-dependent cancer cells like neuroblastoma. The experimental protocols and workflows detailed in this guide provide a framework for researchers to investigate the efficacy and mechanism of action of Trk inhibitors in relevant preclinical models. While the clinical development of this compound was halted, the study of this and similar molecules continues to provide valuable insights into the therapeutic potential of targeting the Trk signaling pathway in oncology.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Trk inhibitor attenuates the BDNF/TrkB-induced protection of neuroblastoma cells from etoposide in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Targeting the BDNF/TrkB pathway for the treatment of tumors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. medkoo.com [medkoo.com]

- 5. The selective Trk inhibitor AZ623 inhibits brain-derived neurotrophic factor-mediated neuroblastoma cell proliferation and signaling and is synergistic with topotecan - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 7. MTS Tetrazolium Assay Protocol - Creative Bioarray | Creative Bioarray [creative-bioarray.com]

- 8. bio-rad-antibodies.com [bio-rad-antibodies.com]

The Core Mechanism of AZD6918-Induced Apoptosis in Cancer Cell Lines: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

AZD6918 is a potent and selective, orally active inhibitor of the Tropomyosin receptor kinase (Trk) family of receptor tyrosine kinases.[1] The Trk signaling pathway, primarily activated by neurotrophins such as Brain-Derived Neurotrophic Factor (BDNF), plays a crucial role in the survival and proliferation of various cancer cells, particularly those of neuronal origin like neuroblastoma.[1][2] This technical guide provides a comprehensive overview of the core mechanism by which this compound induces apoptosis in cancer cell lines, with a focus on neuroblastoma. The document summarizes key quantitative data, details experimental protocols, and visualizes the underlying signaling pathways and workflows.

Data Presentation

The pro-apoptotic effects of this compound have been demonstrated in several neuroblastoma cell lines. The following tables summarize the quantitative data on cell viability and caspase-3/7 activity following this compound treatment.

Table 1: Effect of this compound on the Viability of Neuroblastoma Cell Lines

| Cell Line | This compound Concentration (µM) | Treatment Duration (hours) | Cell Viability (% of Control) |

| TB3 | 1.25 | 24 | ~90% |

| 2.5 | 24 | ~80% | |

| 5 | 24 | ~65% | |

| 10 | 24 | ~50% | |

| 20 | 24 | ~40% | |

| 40 | 24 | ~30% | |

| 60 | 24 | ~25% | |

| BE2 | 1.25 | 24 | ~95% |

| 2.5 | 24 | ~85% | |

| 5 | 24 | ~75% | |

| 10 | 24 | ~60% | |

| 20 | 24 | ~50% | |

| 40 | 24 | ~40% | |

| 60 | 24 | ~35% | |

| KCNR | 1.25 | 24 | ~98% |

| 2.5 | 24 | ~90% | |

| 5 | 24 | ~80% | |

| 10 | 24 | ~70% | |

| 20 | 24 | ~60% | |

| 40 | 24 | ~50% | |

| 60 | 24 | ~45% |

Data is estimated from graphical representations in Li et al., 2015.[1]

Table 2: Caspase-3/7 Activity in Neuroblastoma Cell Lines Treated with this compound

| Cell Line | This compound Concentration (µM) | Treatment Duration (hours) | Caspase-3/7 Activity (Fold Change vs. Control) |

| TB3 | 2.5 | 16 | ~1.5 |

| 5 | 16 | ~2.5 | |

| 10 | 16 | ~4.0 | |

| BE2 | 5 | 16 | ~1.8 |

| 10 | 16 | ~2.8 | |

| 20 | 16 | ~4.5 | |

| KCNR | 10 | 16 | ~1.5 |

| 20 | 16 | ~2.2 | |

| 40 | 16 | ~3.0 |

Data is estimated from graphical representations in Li et al., 2015.[1]

Signaling Pathways

This compound induces apoptosis by inhibiting the Trk signaling pathway, which subsequently downregulates pro-survival downstream effectors. The primary mechanism involves the inhibition of phosphorylated TrkB (P-TrkB) and the consequent suppression of the PI3K/Akt/mTOR pathway.

Experimental Protocols

Cell Viability Assay (MTS Assay)

This protocol is adapted from the methodology described by Li et al. (2015).[1]

-

Cell Seeding: Seed neuroblastoma cells (TB3, BE2, or KCNR) in a 96-well plate at a density of 1 x 104 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator.

-

Drug Treatment: Prepare serial dilutions of this compound in complete culture medium. After 24 hours of cell incubation, replace the medium with 100 µL of medium containing the desired concentrations of this compound (e.g., 0, 1.25, 2.5, 5, 10, 20, 40, 60 µM).

-

Incubation: Incubate the cells with this compound for 24 hours at 37°C in a 5% CO2 incubator.

-

MTS Reagent Addition: Add 20 µL of MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) reagent to each well.

-

Final Incubation: Incubate the plate for 1-4 hours at 37°C in a 5% CO2 incubator, protected from light.

-

Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.

-

Data Analysis: Express the results as a percentage of the viability of untreated control cells.

Caspase-3/7 Activity Assay

This protocol is based on the methodology described by Li et al. (2015).[1]

-

Cell Seeding: Seed neuroblastoma cells in a white-walled 96-well plate at a density of 1 x 104 cells per well in 100 µL of complete culture medium. Incubate for 24 hours.

-

Drug Treatment: Treat cells with various concentrations of this compound for 16 hours.

-

Reagent Preparation: Prepare the Caspase-Glo® 3/7 Reagent according to the manufacturer's instructions.

-

Reagent Addition: Add 100 µL of the Caspase-Glo® 3/7 Reagent to each well.

-

Incubation: Incubate the plate at room temperature for 1 hour, protected from light.

-

Luminescence Measurement: Measure the luminescence using a microplate reader.

-

Data Analysis: Express the results as a fold change in caspase activity compared to untreated control cells.

Western Blot Analysis

This protocol is a general procedure for analyzing the phosphorylation status of TrkB, Akt, and mTOR, as investigated by Li et al. (2015).[1]

-

Cell Treatment and Lysis: Treat neuroblastoma cells with this compound (e.g., 2.5 µM) for 2 hours. Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.

-

SDS-PAGE: Denature equal amounts of protein (20-30 µg) by boiling in Laemmli sample buffer and separate them on a 4-12% SDS-polyacrylamide gel.

-

Protein Transfer: Transfer the separated proteins to a PVDF membrane.

-

Blocking: Block the membrane with 5% non-fat dry milk or BSA in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies against P-TrkB, TrkB, P-Akt, Akt, P-mTOR, mTOR, and a loading control (e.g., GAPDH) overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

References

- 1. Trk inhibitor attenuates the BDNF/TrkB-induced protection of neuroblastoma cells from etoposide in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Trk inhibitor attenuates the BDNF/TrkB-induced protection of neuroblastoma cells from etoposide in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

Preclinical Profile of AZD6918: A Targeted Approach for Solid Tumors

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the preclinical data available for AZD6918, a selective inhibitor of the Tropomyosin receptor kinase (Trk) family of receptor tyrosine kinases. The information presented herein is intended for an audience with a background in oncology, pharmacology, and preclinical drug development.

Introduction

This compound is an orally bioavailable small molecule inhibitor that targets TrkA, TrkB, and TrkC. The Trk signaling pathway, when aberrantly activated through gene fusions, mutations, or overexpression, can act as an oncogenic driver in a variety of solid tumors. This guide summarizes the key preclinical findings for this compound, with a focus on its activity in neuroblastoma, the most extensively studied solid tumor context for this compound to date.

Mechanism of Action

This compound exerts its anti-tumor effects by binding to the ATP-binding pocket of the Trk kinase domain, thereby preventing the phosphorylation and activation of the receptor. This inhibition blocks the downstream signaling cascades that are crucial for tumor cell proliferation, survival, and migration. The primary signaling pathways affected are the Phosphoinositide 3-kinase (PI3K)/Akt/mTOR and the Ras/MAPK pathways.

Signaling Pathway Diagram

Caption: this compound inhibits TrkB, blocking downstream PI3K/Akt and Ras/MAPK signaling.

Preclinical Efficacy in Neuroblastoma

The majority of the publicly available preclinical data for this compound in solid tumors comes from studies in neuroblastoma, a pediatric cancer of the sympathetic nervous system where TrkB overexpression is associated with a poor prognosis.

In Vitro Studies

This compound has been shown to induce cell death in TrkB-expressing neuroblastoma cell lines. In a key study by Li et al. (2015), the compound was evaluated against a panel of neuroblastoma cell lines.[1]

Table 1: In Vitro Activity of this compound in Neuroblastoma Cell Lines

| Cell Line | This compound Concentration Range | Observed Effect | IC50 Value |

| TB3 | 1.25 µM - 60 µM | Dose-dependent decrease in cell viability | Not Reported |

| BE2 | 1.25 µM - 60 µM | Dose-dependent decrease in cell viability | Not Reported |

| KCNR | 1.25 µM - 60 µM | Dose-dependent decrease in cell viability | Not Reported |

Data from Li et al., Cancer Biology & Therapy, 2015.[1]

While specific IC50 values were not reported in this study, the data indicates that this compound has single-agent activity in neuroblastoma cell lines.

In Vivo Studies

The anti-tumor activity of this compound has also been assessed in a neuroblastoma xenograft model. A significant finding from these studies is the synergistic effect of this compound when combined with the chemotherapeutic agent etoposide.[1]

Table 2: In Vivo Efficacy of this compound in a TB3 Neuroblastoma Xenograft Model

| Treatment Group | Dosage | Tumor Growth Inhibition (%) |

| This compound | Not Reported | 17 |

| Etoposide | 20 mg/kg | 68 |

| This compound + Etoposide | Not Reported + 20 mg/kg | 88 |

Data from Li et al., Cancer Biology & Therapy, 2015.[1]

These findings suggest that this compound can enhance the efficacy of standard-of-care chemotherapy in TrkB-expressing neuroblastomas.

Experimental Protocols

In Vitro Cell Viability Assay

-

Cell Lines: TrkB-expressing human neuroblastoma cell lines (TB3, BE2, KCNR).

-

Culture Conditions: Cells are maintained in appropriate growth medium supplemented with fetal bovine serum and antibiotics.

-

Treatment: Cells are seeded in 96-well plates and treated with a dose range of this compound (e.g., 1.25 µM to 60 µM) for 24 hours.

-

Viability Assessment: Cell viability is measured using a colorimetric assay such as the MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) assay, which measures the metabolic activity of viable cells.

Western Blot Analysis of Downstream Signaling

-

Cell Lines: Neuroblastoma cell lines such as KCNR and BE2.

-

Treatment: Cells are treated with a specific concentration of this compound (e.g., 2.5 µM) for a defined period (e.g., 2 hours). In studies investigating the blockade of ligand-induced signaling, cells may be pre-treated with this compound prior to stimulation with BDNF.

-

Protein Extraction and Quantification: Cells are lysed, and total protein is extracted. Protein concentration is determined using a standard method like the Bradford assay.

-

Immunoblotting: Equal amounts of protein are separated by SDS-PAGE, transferred to a membrane, and probed with primary antibodies against phosphorylated and total forms of key signaling proteins (e.g., TrkB, Akt, mTOR, GSK-3). A housekeeping protein like GAPDH is used as a loading control.

In Vivo Xenograft Model

-

Animal Model: Immunocompromised mice (e.g., athymic nude mice).

-

Tumor Implantation: Human neuroblastoma cells (e.g., TB3) are injected subcutaneously into the flanks of the mice.

-

Tumor Growth and Treatment Initiation: Tumors are allowed to grow to a palpable size, and mice are then randomized into treatment groups.

-

Treatment Administration: this compound is administered orally. Etoposide is administered via an appropriate route (e.g., intraperitoneally).

-

Efficacy Endpoints: Tumor volume is measured regularly using calipers. Overall survival is also monitored.

Experimental Workflow Diagram

Caption: Preclinical workflow for evaluating this compound in neuroblastoma.

Pharmacokinetics

Detailed preclinical pharmacokinetic data for this compound, including parameters such as Cmax, Tmax, half-life, and oral bioavailability, are not extensively reported in the publicly available literature.

Preclinical Studies in Other Solid Tumors

Based on a comprehensive search of the available scientific literature, preclinical studies of this compound in solid tumors other than neuroblastoma have not been reported. The primary focus of its preclinical evaluation appears to have been in the context of TrkB-driven neuroblastoma.

Summary and Future Directions

The preclinical data for this compound in solid tumors, primarily in neuroblastoma, demonstrates its potential as a targeted therapeutic agent. The compound effectively inhibits the Trk signaling pathway, leading to reduced cell viability in vitro and tumor growth inhibition in vivo. A key finding is the synergistic activity of this compound with etoposide, suggesting a potential role for this compound in combination therapy regimens.

Further research is warranted to fully elucidate the preclinical profile of this compound. This includes:

-

Determination of IC50 values in a broader panel of Trk-dependent cancer cell lines.

-

Comprehensive preclinical pharmacokinetic and toxicological studies.

-

Evaluation of this compound's efficacy in preclinical models of other solid tumors harboring Trk alterations.

This in-depth technical guide provides a solid foundation for researchers and drug development professionals to understand the current state of knowledge on the preclinical studies of this compound in solid tumors.

References

Discovery and Initial Synthesis of AZD6918: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Abstract

AZD6918 is a potent and selective, orally bioavailable inhibitor of Tropomyosin receptor kinases (Trk). This document provides a comprehensive overview of the discovery and initial synthesis of this compound, including its mechanism of action, key biological data, and detailed experimental protocols. The information is intended for researchers, scientists, and professionals involved in the field of drug discovery and development.

Introduction

Tropomyosin receptor kinases (TrkA, TrkB, and TrkC) are a family of receptor tyrosine kinases that play a crucial role in the development and function of the nervous system.[1][2] Dysregulation of Trk signaling, often through gene fusions or mutations, has been identified as an oncogenic driver in a variety of adult and pediatric cancers.[2] This has led to the development of targeted Trk inhibitors as a promising therapeutic strategy. This compound emerged from discovery efforts to identify potent and selective small molecule inhibitors of the Trk kinases.

Discovery and Biological Activity

This compound was identified as a novel and potent inhibitor of Trk tyrosine kinases.[2][3] Preclinical studies have demonstrated its ability to induce cell death in cancer cells with dysregulated Trk signaling.[3] Specifically, in neuroblastoma cell lines expressing TrkB, this compound treatment led to apoptosis.[3] Furthermore, it was shown to enhance the cytotoxic effects of conventional chemotherapy agents like etoposide, both in vitro and in vivo.[3]

Mechanism of Action

This compound functions as an ATP-competitive inhibitor of the Trk kinase domain. By binding to the active site of the kinase, it blocks the phosphorylation of downstream signaling molecules, thereby inhibiting the activation of pro-survival and proliferative pathways.

Signaling Pathway of Trk Inhibition by this compound

Caption: Trk signaling pathway and the inhibitory action of this compound.

Physicochemical Properties and In Vitro Biological Data

While the primary publications detailing the initial discovery and full preclinical data package of this compound are not publicly available, the following information has been compiled from available sources. It should be noted that a comprehensive dataset on kinase selectivity and cell-based assays is not available in the public domain.

| Property | Value |

| IUPAC Name | (S)-5-Fluoro-2-[[1-(4-fluorophenyl)ethyl]amino]-6-[(5-isopropoxy-1H-pyrazol-3-yl)amino]nicotinonitrile |

| CAS Number | 905585-60-6 |

| Molecular Formula | C₂₀H₂₀F₂N₆O |

| Molecular Weight | 398.42 g/mol |

Initial Synthesis of this compound

Detailed experimental protocols for the synthesis of this compound are not publicly available in peer-reviewed journals. The following proposed synthetic scheme is based on analogous chemical syntheses for similar compounds and general principles of medicinal chemistry. The specific reagents, reaction conditions, and yields would have been optimized during the drug discovery process.

Proposed Synthetic Pathway for this compound

Caption: A plausible synthetic route for the preparation of this compound.

Experimental Protocols (Hypothetical)

The following are hypothetical experimental procedures based on the proposed synthetic pathway.

Step 1: Synthesis of 6-Chloro-2-(((S)-1-(4-fluorophenyl)ethyl)amino)-5-fluoronicotinonitrile (Intermediate 1)

To a solution of 2,6-dichloro-5-fluoronicotinonitrile in a suitable aprotic solvent such as N,N-dimethylformamide (DMF) would be added (S)-1-(4-fluorophenyl)ethanamine and a non-nucleophilic base (e.g., diisopropylethylamine). The reaction mixture would be stirred at an elevated temperature until the reaction is complete, as monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). Upon completion, the reaction would be worked up by partitioning between an organic solvent and water, followed by purification of the crude product by column chromatography to yield Intermediate 1.

Step 2: Synthesis of this compound

A mixture of Intermediate 1, 5-isopropoxy-1H-pyrazol-3-amine, a palladium catalyst (e.g., Pd₂(dba)₃), a suitable phosphine ligand (e.g., Xantphos), and a base (e.g., cesium carbonate) in an appropriate solvent (e.g., dioxane) would be heated under an inert atmosphere. The reaction progress would be monitored by LC-MS. After completion, the reaction mixture would be filtered, concentrated, and the residue purified by column chromatography to afford this compound.

Clinical Development and Future Perspectives

This compound entered Phase I clinical trials for the treatment of advanced solid malignancies. However, the development of this compound was discontinued due to an unfavorable pharmacokinetic profile. Despite its discontinuation, the discovery of this compound and other Trk inhibitors has paved the way for the successful development of next-generation Trk inhibitors that are now approved for the treatment of TRK fusion-positive cancers. The learnings from the development of early Trk inhibitors like this compound have been invaluable in understanding the structure-activity relationships and pharmacokinetic properties required for a successful therapeutic agent in this class.

Conclusion

This compound is a potent Trk inhibitor that demonstrated promising preclinical activity. While its clinical development was halted, the program contributed to the broader understanding of Trk inhibition as a therapeutic strategy. The information presented in this technical guide provides an overview of the discovery and initial synthetic approaches for this compound, which may be of value to researchers in the field of oncology and medicinal chemistry.

Disclaimer: The synthetic protocols provided are hypothetical and based on general chemical principles. The specific conditions for the synthesis of this compound are proprietary to AstraZeneca and have not been publicly disclosed in detail.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Trk inhibitor attenuates the BDNF/TrkB-induced protection of neuroblastoma cells from etoposide in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Trk inhibitor attenuates the BDNF/TrkB-induced protection of neuroblastoma cells from etoposide in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]

The Trk Inhibitor AZD6918: A Preclinical Assessment of its Impact on Neuroblastoma Cell Growth and Survival

An In-depth Technical Guide for Researchers and Drug Development Professionals

This technical guide provides a comprehensive overview of the preclinical findings on AZD6918, a selective tropomyosin receptor kinase (Trk) inhibitor, and its effects on the growth and survival of neuroblastoma tumor cells. This document is intended for researchers, scientists, and professionals in the field of drug development.

Core Findings: this compound's Anti-Tumor Activity

This compound is an orally available small molecule that demonstrates potent and selective inhibition of Trk tyrosine kinases.[1] In preclinical studies, this compound has been shown to induce cell death in TrkB-expressing neuroblastoma cells as a standalone agent.[2] Furthermore, when used in combination with the chemotherapeutic agent etoposide, this compound significantly enhances the anti-tumor effects and improves survival in in vivo models of neuroblastoma.[2][3]

The mechanism of action of this compound involves the blockade of the neurotrophin-Trk signaling pathway, which is crucial for the growth and survival of various cancer cell types where Trk is mutated or overexpressed.[1] This inhibition leads to cell cycle arrest and apoptosis.[1] Specifically, in neuroblastoma, the activation of TrkB by its ligand, brain-derived neurotrophic factor (BDNF), is known to contribute to chemoresistance.[2][3] this compound effectively attenuates this BDNF/TrkB-mediated protection against chemotherapy-induced cell death.[2][3]

Quantitative Data Summary

The following tables summarize the key quantitative findings from preclinical studies on this compound.

Table 1: In Vitro Cell Viability of Neuroblastoma Cell Lines Treated with this compound

| Cell Line | This compound Concentration (µM) | Treatment Duration (hours) | Cell Viability (% of Control) |

| TB3 | 1.25 - 60 | 24 | Dose-dependent decrease |

| BE2 | 1.25 - 60 | 24 | Dose-dependent decrease |

| KCNR | 1.25 - 60 | 24 | Dose-dependent decrease |

Data extracted from MTS assays performed on TrkB-expressing neuroblastoma cell lines.[3]

Table 2: In Vivo Anti-Tumor Efficacy of this compound in a Neuroblastoma Xenograft Model (TB3 cells)

| Treatment Group | Dose | Median Survival (days) | P-value (vs. Control) | P-value (vs. Etoposide alone) |

| Control | - | 22 | - | - |

| This compound | 70 mg/kg | 24.5 | Not Significant | - |

| Etoposide | 10 mg/kg | 32.5 | Not Significant | - |

| This compound + Etoposide | 70 mg/kg + 10 mg/kg | 34 | < 0.05 | Not Significant |

| Etoposide | 20 mg/kg | - | 0.002 | - |

| This compound + Etoposide | 70 mg/kg + 20 mg/kg | - | 0.0005 | 0.046 |

Data represents the median survival of mice bearing TB3 neuroblastoma xenografts.[3]

Signaling Pathway and Experimental Workflow Visualizations

The following diagrams, generated using the DOT language, illustrate the key signaling pathways and experimental workflows discussed in this guide.

Detailed Experimental Protocols

The following protocols are based on the methodologies described in the primary research literature.[3]

Cell Viability (MTS) Assay

Objective: To determine the effect of this compound on the viability of neuroblastoma cell lines.

Materials:

-

Neuroblastoma cell lines (e.g., TB3, BE2, KCNR)

-

Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)

-

96-well plates

-

This compound (stock solution in DMSO)

-

MTS reagent (CellTiter 96 AQueous One Solution Cell Proliferation Assay, Promega)

-

Microplate reader

Procedure:

-

Cell Seeding: Seed neuroblastoma cells into 96-well plates at a density of 5,000 cells per well in 100 µL of complete culture medium.

-

Incubation: Incubate the plates for 24 hours at 37°C in a humidified atmosphere with 5% CO₂.

-

Drug Treatment: After 24 hours, treat the cells with various concentrations of this compound (ranging from 1.25 µM to 60 µM). Include a vehicle control (DMSO) at a concentration equivalent to the highest concentration of this compound used.

-

Incubation: Incubate the treated plates for an additional 24 hours under the same conditions.

-

MTS Reagent Addition: Add 20 µL of MTS reagent to each well.

-

Incubation: Incubate the plates for 1-4 hours at 37°C, protected from light.

-

Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.

-

Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control cells.

Western Blot Analysis

Objective: To assess the effect of this compound on the phosphorylation of TrkB and its downstream signaling proteins.

Materials:

-

Neuroblastoma cell lines (e.g., KCNR, BE2)

-

This compound

-

BDNF

-

Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

Protein assay kit (e.g., BCA assay)

-

SDS-PAGE gels

-

PVDF membranes

-

Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)

-

Primary antibodies against: P-TrkB, P-Akt, P-mTOR, P-GSK-3β, and a loading control (e.g., GAPDH)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Cell Treatment: Culture KCNR or BE2 cells and treat with this compound (e.g., 2.5 µM) for 2 hours.

-

Cell Lysis: Harvest the cells and lyse them in lysis buffer.

-

Protein Quantification: Determine the protein concentration of the lysates using a protein assay.

-

SDS-PAGE: Denature equal amounts of protein from each sample and separate them by SDS-PAGE.

-

Protein Transfer: Transfer the separated proteins to a PVDF membrane.

-

Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with the primary antibodies overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Wash the membrane and detect the protein bands using a chemiluminescent substrate and an imaging system.

-

Analysis: Quantify the band intensities and normalize to the loading control to determine the relative levels of protein phosphorylation.

In Vivo Neuroblastoma Xenograft Model

Objective: To evaluate the anti-tumor efficacy of this compound alone and in combination with etoposide in a mouse model of neuroblastoma.

Materials:

-

Athymic nude mice (4-6 weeks old)

-

TB3 neuroblastoma cells

-

Matrigel

-

This compound (formulated for oral gavage)

-

Etoposide (formulated for intraperitoneal injection)

-

Calipers

Procedure:

-

Tumor Cell Implantation: Subcutaneously inject 5 x 10⁶ TB3 cells mixed with Matrigel into the flank of each mouse.

-

Tumor Growth Monitoring: Allow the tumors to grow until they reach a palpable size (e.g., 100-200 mm³).

-

Randomization: Randomize the mice into different treatment groups (e.g., control, this compound alone, etoposide alone, this compound + etoposide).

-

Treatment Administration:

-

Administer this compound (e.g., 70 mg/kg) via oral gavage daily.

-

Administer etoposide (e.g., 10 mg/kg or 20 mg/kg) via intraperitoneal injection on a specified schedule (e.g., once daily for 5 consecutive days).

-

-

Tumor Measurement: Measure the tumor dimensions with calipers every 2-3 days and calculate the tumor volume using the formula: (length x width²)/2.

-

Survival Monitoring: Monitor the mice for signs of toxicity and record the date of euthanasia due to tumor burden or morbidity.

-

Data Analysis: Compare the tumor growth rates and survival times between the different treatment groups.

References

Methodological & Application

Application Notes and Protocols for AZD6918 in In Vitro Cell Culture Assays

For Researchers, Scientists, and Drug Development Professionals

Introduction

AZD6918 is a potent and selective, orally available inhibitor of the Tropomyosin receptor kinase (Trk) family of receptor tyrosine kinases (TrkA, TrkB, and TrkC).[1][2] Dysregulation of the Trk signaling pathway is implicated in the growth and survival of various tumor types, making it a compelling target for cancer therapy.[3] These application notes provide detailed protocols for in vitro cell culture assays to evaluate the efficacy and mechanism of action of this compound, with a particular focus on neuroblastoma cell lines.

Mechanism of Action

This compound functions by binding to Trk receptors, thereby preventing their interaction with neurotrophins such as Brain-Derived Neurotrophic Factor (BDNF). This inhibition blocks the activation of the Trk receptor and its downstream signaling cascades, including the PI3K/Akt and MAPK pathways. The downstream effects of this compound treatment include the inhibition of phosphorylated TrkB (P-TrkB), phosphorylated Akt (P-Akt), phosphorylated mTOR (P-mTOR), and phosphorylated GSK-3 (P-GSK-3).[3] Ultimately, this can lead to cell cycle arrest and apoptosis in tumor cells that are dependent on Trk signaling for their proliferation and survival.[3]

Signaling Pathway

Caption: this compound inhibits the BDNF/TrkB signaling pathway.

Data Presentation

Table 1: Cell Lines for In Vitro Testing of this compound

| Cell Line | Cancer Type | Key Characteristics |

| TB3 | Neuroblastoma | TrkB-expressing |

| BE2 | Neuroblastoma | TrkB-expressing |

| KCNR | Neuroblastoma | TrkB-expressing |

Table 2: Summary of In Vitro Effects of this compound on Neuroblastoma Cells

| Assay | Cell Lines | This compound Concentration Range | Treatment Duration | Observed Effect |

| Cell Viability (MTS Assay) | TB3, BE2, KCNR | 1.25 µM - 60 µM | 24 hours | Dose-dependent decrease in cell viability[3] |

| Apoptosis (Caspase 3/7 Assay) | TB3, BE2, KCNR | 1.25 µM - 20 µM | 16 hours | Dose-dependent increase in caspase 3/7 activity[3] |

| Western Blot | KCNR, BE2 | 2.5 µM | 2 hours | Inhibition of P-TrkB, P-Akt, P-mTOR, and P-GSK-3[3] |

| Chemosensitization | TB3 | 2.5 µM | 2 hours pre-treatment | Attenuated BDNF/TrkB-induced resistance to etoposide[3] |

Experimental Protocols

Experimental Workflow

Caption: General workflow for in vitro evaluation of this compound.

Cell Viability Assay (MTS Assay)

This protocol is adapted from studies on neuroblastoma cell lines.[3]

Objective: To determine the effect of this compound on the viability of cancer cells.

Materials:

-

Neuroblastoma cell lines (e.g., TB3, BE2, KCNR)

-

Complete cell culture medium

-

96-well plates

-

This compound

-

MTS reagent (e.g., CellTiter 96® AQueous One Solution Cell Proliferation Assay)

-

Plate reader capable of measuring absorbance at 490 nm

Procedure:

-

Cell Seeding:

-

Trypsinize and count the cells.

-

Seed 5,000 - 10,000 cells per well in a 96-well plate in a final volume of 100 µL of complete culture medium.

-

Incubate the plate overnight at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.

-

-

Compound Treatment:

-

Prepare a serial dilution of this compound in complete culture medium. A suggested concentration range is 1.25 µM to 60 µM.[3]

-

Include a vehicle control (e.g., DMSO) at the same final concentration as in the drug-treated wells.

-

Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of this compound or vehicle control.

-

Incubate the plate for 24 hours at 37°C and 5% CO2.[3]

-

-

MTS Assay:

-

Add 20 µL of MTS reagent to each well.

-

Incubate the plate for 1-4 hours at 37°C and 5% CO2.

-

Measure the absorbance at 490 nm using a microplate reader.

-

-

Data Analysis:

-

Subtract the background absorbance (from wells with medium and MTS reagent only).

-

Calculate the percentage of cell viability for each treatment group relative to the vehicle control.

-

Plot the percentage of cell viability against the log of the this compound concentration to determine the IC50 value.

-

Apoptosis Assay (Caspase 3/7 Activity)

This protocol is based on the evaluation of apoptosis induction by this compound.[3]

Objective: To quantify the induction of apoptosis by measuring the activity of caspase-3 and -7.

Materials:

-

Neuroblastoma cell lines (e.g., TB3, BE2, KCNR)

-

Complete cell culture medium

-

White-walled 96-well plates

-

This compound

-

Caspase-Glo® 3/7 Assay kit

-

Luminometer

Procedure:

-

Cell Seeding:

-